4-Acetamido-N-(4-ethoxyphenyl)butanamide
Description
Properties
CAS No. |
50841-27-5 |
|---|---|
Molecular Formula |
C14H20N2O3 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
4-acetamido-N-(4-ethoxyphenyl)butanamide |
InChI |
InChI=1S/C14H20N2O3/c1-3-19-13-8-6-12(7-9-13)16-14(18)5-4-10-15-11(2)17/h6-9H,3-5,10H2,1-2H3,(H,15,17)(H,16,18) |
InChI Key |
NBCBAYDKQPDSRA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCCNC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below highlights critical differences between 4-Acetamido-N-(4-ethoxyphenyl)butanamide and its analogs:
*Estimated molecular weight based on structural inference.
Key Observations:
- Chain Length and Functionalization : The target compound’s butanamide chain distinguishes it from simpler analogs like N-(4-ethoxyphenyl)acetamide , offering extended conformational flexibility.
- In contrast, fluorinated analogs (e.g., Compound 13) exhibit higher lipophilicity due to difluoro and acetylphenyl groups .
- Reactivity : The azide group in 2-azido-N-(4-ethyl-phenyl)-acetamide introduces unique reactivity (e.g., click chemistry applications), absent in the target compound.
Physicochemical and Spectroscopic Comparisons
Melting Points and Stability:
- Compound 13 : Melting point 138–140°C, attributed to crystalline packing from acetylphenyl and difluoro groups .
- Compound 14 : Lower melting point (79–82°C), likely due to reduced symmetry from a formyl substituent .
- N-(4-ethoxyphenyl)butanamide: No direct melting point data, but similar ethoxyphenyl-substituted amides typically exhibit melting points between 100–150°C .
Spectroscopic Signatures:
- NMR : Ethoxyphenyl protons resonate at δ ~6.8–7.2 ppm (aromatic) and δ ~1.3–1.5 ppm (ethoxy -CH₃) in analogs . Acetamido groups show characteristic peaks at δ ~2.0 ppm (CH₃) and δ ~8.0 ppm (NH) .
- Mass Spectrometry : The target compound’s molecular ion ([M+H]⁺) would likely appear near m/z 263, comparable to Compound 13 ([M+H]⁺ at m/z 328) .
Q & A
Q. Purification :
- Mass-directed preparative LC : Effective for isolating target compounds with >95% purity, especially for structurally similar analogs .
- Recrystallization : Use polar aprotic solvents (e.g., ethyl acetate/hexane) to remove unreacted starting materials .
How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?
Advanced
Methodology :
- Substituent variation : Modify the ethoxy group (e.g., replace with methoxy, hydroxyl) to assess impact on target binding .
- Backbone elongation : Extend the butanamide chain to evaluate effects on conformational flexibility and potency .
- Bioisosteric replacement : Substitute the acetamido group with sulfonamide or urea to enhance metabolic stability .
Q. Data Analysis :
- Use IC₅₀ values from enzyme inhibition assays (e.g., cyclooxygenase) to quantify activity changes. Correlate with computational docking results to identify critical binding interactions .
What analytical techniques are critical for resolving contradictions in reported biological activities of this compound analogs?
Q. Advanced
- High-resolution mass spectrometry (HRMS) : Confirm molecular integrity and rule out impurities contributing to false activity .
- NMR spectroscopy : Use ¹H/¹³C-NMR to verify substituent positions and detect stereochemical variations affecting bioactivity .
- HPLC purity profiling : Ensure >98% compound purity to exclude confounding effects from byproducts .
Case Study : Discrepancies in anti-inflammatory activity may arise from differing assay conditions (e.g., cell lines, incubation times). Standardize protocols using guidelines from and .
What are the primary biological targets or mechanisms proposed for this compound based on current research?
Q. Basic
- Enzyme inhibition : Potentially inhibits leukotriene A4 hydrolase, reducing pro-inflammatory mediators like leukotriene B4 .
- Receptor modulation : Structural analogs (e.g., pyrazole derivatives) target cyclooxygenase-2 (COX-2), suggesting similar mechanisms .
- Apoptosis induction : In cancer models, related butanamides activate caspase-3 via mitochondrial pathways .
How can reaction conditions be optimized to enhance the scalability of this compound synthesis without compromising purity?
Q. Advanced
- Catalyst screening : Use Pd/C or Ni catalysts for hydrogenation steps to improve yield (>85%) .
- Solvent optimization : Replace THF with 2-MeTHF for safer, greener synthesis .
- Flow chemistry : Implement continuous flow reactors to reduce reaction time and byproduct formation .
Quality Control : In-line IR monitoring ensures real-time tracking of intermediate formation .
What computational approaches are recommended to predict the interaction of this compound with potential enzymatic targets?
Q. Advanced
- Molecular docking (AutoDock Vina) : Simulate binding to COX-2 or leukotriene A4 hydrolase active sites, prioritizing poses with lowest ΔG .
- MD simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100 ns to identify critical hydrogen bonds .
- QSAR modeling : Train models using IC₅₀ data from analogs to predict activity of novel derivatives .
What spectroscopic methods (NMR, IR, MS) are essential for confirming the structural integrity of this compound?
Q. Basic
- ¹H-NMR : Confirm ethoxy group presence (δ 1.35 ppm, triplet; δ 3.95 ppm, quartet) and acetamido NH (δ 8.10 ppm) .
- IR spectroscopy : Detect carbonyl stretches (amide C=O at ~1650 cm⁻¹; ester C=O at ~1730 cm⁻¹) .
- LC-MS : Verify molecular ion [M+H]⁺ at m/z 265.2 (calculated for C₁₂H₁₇N₂O₃) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
